6-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide
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Description
6-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C13H10F3N3O3 and its molecular weight is 313.236. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Molecular Interactions
Tautomerism in nucleic acid bases, including pyrimidine bases, plays a crucial role in genetic mutations and the stability of DNA/RNA structures. Research has shown that the tautomeric equilibrium of these bases can significantly affect their pairing properties, potentially leading to spontaneous genetic mutations. Infrared studies and theoretical calculations have provided insights into these phenomena, emphasizing the importance of understanding molecular interactions and tautomerism in biological systems (Person et al., 1989).
Synthesis and Chemical Properties
The synthesis and chemical behavior of 1,2-oxazines and related compounds, which share structural similarities with pyrimidine derivatives, have been explored extensively. These studies shed light on their potential applications in creating novel chemical entities and understanding their reaction mechanisms, which could be relevant to the synthesis and functional exploration of the specified compound (Sainsbury, 1991).
Biological Applications and Pharmacology
Pyrimidine derivatives exhibit a broad spectrum of biological and pharmacological activities, including antiviral, antimicrobial, and anti-inflammatory properties. Their structural diversity allows for the design of compounds with targeted therapeutic effects. Research into these derivatives continues to evolve, with recent studies highlighting their potential in addressing various health conditions and diseases (Rashid et al., 2021).
Optoelectronic Materials
The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. These compounds have shown promise in applications related to photo- and electroluminescence, indicating potential research avenues for the specified compound in the development of electronic devices and sensors (Lipunova et al., 2018).
Properties
IUPAC Name |
3-methyl-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c1-19-10(20)6-9(18-12(19)22)11(21)17-8-5-3-2-4-7(8)13(14,15)16/h2-6H,1H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACKLOWKTDNRAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.